

# Comprehensive NMR Spectral Guide: 3,5-Dinitrosalicylhydrazide-15N2

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## Compound of Interest

Compound Name: 3,5-Dinitrosalicylhydrazide-15N2

CAS No.: 1346598-09-1

Cat. No.: B583994

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## Executive Summary

This technical guide details the Nuclear Magnetic Resonance (NMR) spectral characteristics of **3,5-Dinitrosalicylhydrazide-15N2** (DNSAH-15N2). As a stable isotope-labeled analog of the primary metabolite and starting material for the nitrofurantoin antibiotic Nifuroxazide, this compound is critical for metabolic tracking, genotoxicity studies, and impurity profiling in pharmaceutical quality control.

The guide focuses on the specific spectral signatures introduced by the

N-

N labeling within the hydrazide moiety, providing researchers with the definitive splitting patterns and chemical shift data necessary for structural validation.

## Compound Profile & Chemical Context[1][2][3][4][5] [6][7][8][9]

### Structural Identification

The core structure consists of a salicylic acid backbone nitrated at positions 3 and 5, derivatized into a hydrazide.[1] The

N labeling is located exclusively on the hydrazide nitrogens, derived from

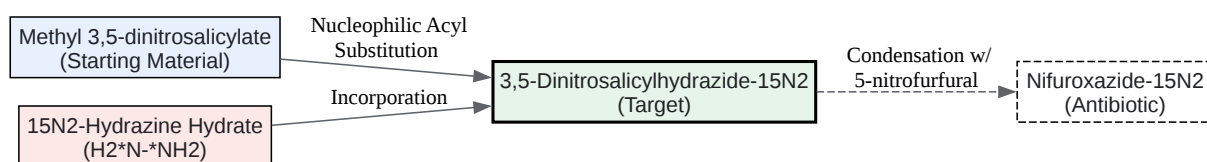
N-enriched hydrazine during synthesis.

Parameter	Detail
IUPAC Name	2-hydroxy-3,5-dinitro- -benzohydrazide
Molecular Formula	
Molecular Weight	244.13 g/mol
CAS (Unlabeled)	955-07-7
CAS (Labeled)	1346598-09-1
Solubility	Soluble in DMSO, DMF; sparingly soluble in water/methanol.[2]

## Synthesis & Labeling Pathway

The synthesis typically involves the hydrazinolysis of methyl 3,5-dinitrosalicylate using

N-labeled hydrazine hydrate. This pathway ensures the label is incorporated intact into the hydrazide tail.



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\*Figure 1: Synthesis pathway illustrating the incorporation of the

N label (denoted by ) into the hydrazide functionality.

## Experimental Methodology

To obtain reproducible spectral data, specific sample preparation protocols must be followed to prevent proton exchange and ensure solubility.

## Sample Preparation Protocol

- Solvent Selection: DMSO-d<sub>6</sub> (Dimethyl sulfoxide-d<sub>6</sub>) is the mandatory solvent.
  - Reasoning: The compound is insoluble in non-polar solvents ( ). Protic solvents ( ),  
,  
( ) will cause rapid exchange of the hydrazide ( ) and phenolic ( ) protons, erasing the critical scalar couplings needed for characterization.
- Concentration: Prepare a 10-15 mg/mL solution.
- Temperature: Acquire data at 298 K (25°C). Higher temperatures may accelerate proton exchange, broadening the amide/amine signals.

## Instrument Parameters

- Frequency: 400 MHz or higher recommended for resolving N satellites.
- Pulse Sequence:
  - H: Standard 30° pulse.
  - N: Inverse gated decoupling (to suppress NOE if quantitative) or DEPT/INEPT for sensitivity enhancement.
  - 2D:

H-

<sup>15</sup>N HSQC is highly recommended for definitive assignment.

## NMR Spectral Analysis

### H NMR Data (DMSO-d<sub>6</sub>)

The proton spectrum is characterized by the splitting of the hydrazide protons due to the active

<sup>15</sup>N nuclei (spin 1/2).

Proton Assignment	Chemical Shift ( , ppm)	Multiplicity (Unlabeled)	Multiplicity ( <sup>15</sup> N <sub>2</sub> Labeled)	Coupling Constants ( )
Phenolic -OH	13.0 - 14.0	Broad Singlet	Broad Singlet	Intramolecular H-bond (deshielded)
Amide -NH-	10.8 - 11.0	Singlet	Doublet (or dd)	Hz
Aromatic H-6	8.85	Doublet	Doublet	Hz
Aromatic H-4	8.70	Doublet	Doublet	Hz
Amine -NH	4.5 - 5.5	Broad Singlet	Doublet	Hz

Detailed Interpretation:

- Hydrazide Splitting: In the unlabeled compound, the -NH- and -NH protons appear as singlets (or broad humps). In the <sup>15</sup>N<sub>2</sub> analog, these signals are split into large doublets by the directly attached <sup>15</sup>N. The one-bond coupling constant is characteristically large (80-95 Hz).

- N-N Coupling: A smaller splitting ( or ) of 5-10 Hz may be observed as fine structure on the doublets, depending on the linewidth.
- Aromatic Region: The nitro groups at positions 3 and 5 create a strong electron-withdrawing environment, shifting H-4 and H-6 downfield. The coupling between H-4 and H-6 is a meta-coupling ( ), typically ~2-3 Hz.

## C NMR Data (DMSO-d6)

The carbon spectrum reveals the connectivity to the labeled nitrogen via C-N coupling.

Carbon Assignment	Chemical Shift ( , ppm)	Splitting (15N2 Labeled)	(Hz)
C=O (Carbonyl)	~163.5	Doublet	Hz
C-2 (C-OH)	~158.0	Singlet	-
C-3 (C-NO )	~136.5	Singlet	-
C-5 (C-NO )	~140.0	Singlet	-
C-1 (Quaternary)	~118.0	Weak Doublet	Hz
C-4, C-6	~125 - 130	Singlet	-

Key Diagnostic: The carbonyl carbon signal at ~163.5 ppm will appear as a doublet due to coupling with the adjacent

N atom of the hydrazide group.

## N NMR Data

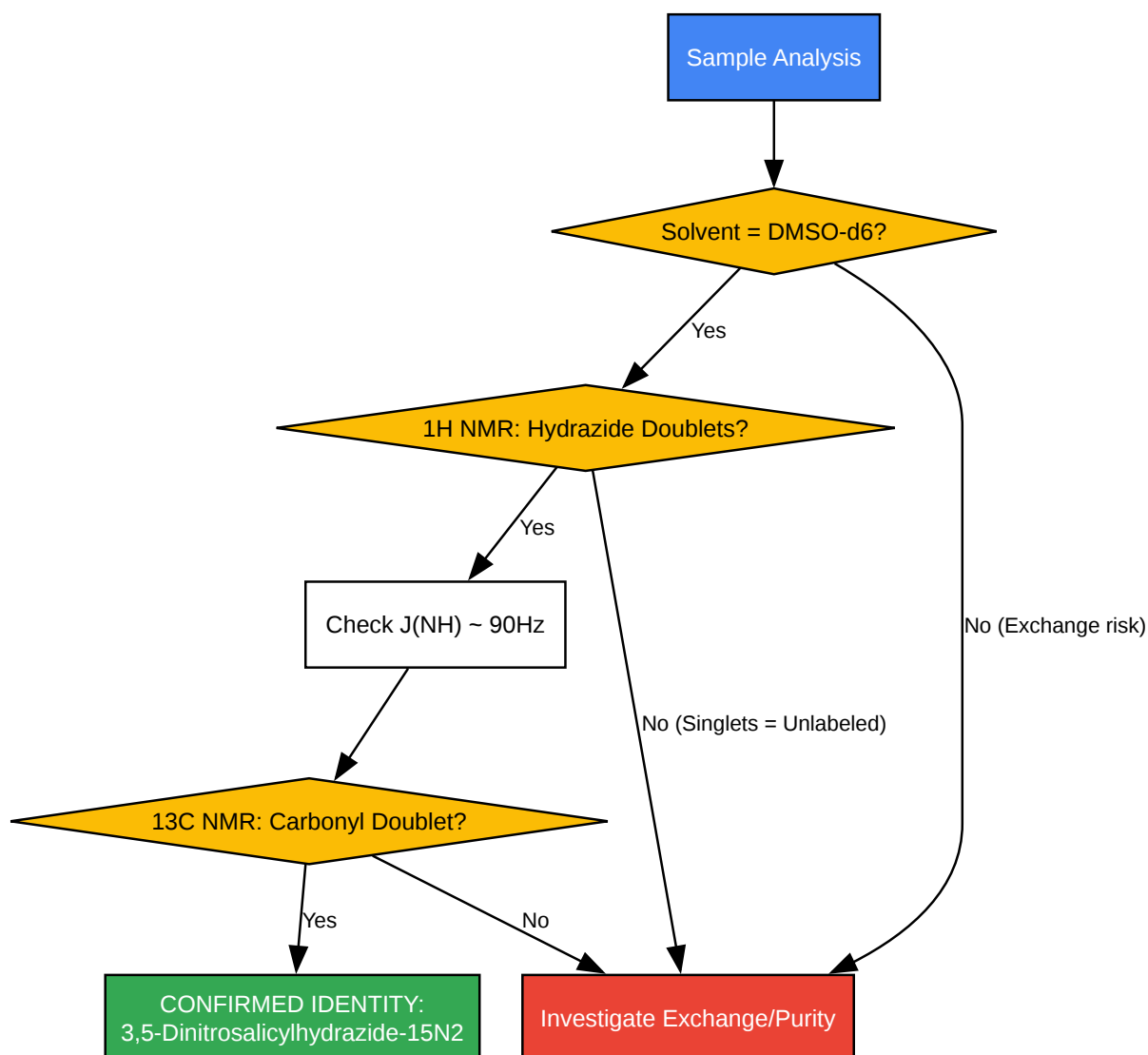
Direct detection or indirect detection (via HSQC) will reveal two distinct nitrogen environments.

Nitrogen Assignment	Chemical Shift ( , ppm)*	Coupling Pattern
Amide N (-CO-NH-)	~110 - 120	Doublet ( Hz)
Amine N (-NH )	~55 - 65	Doublet ( Hz)

\*Note: Shifts referenced to liquid ammonia (0 ppm). If referenced to nitromethane (0 ppm), subtract ~380 ppm.

## Structural Confirmation Logic

To validate the identity of **3,5-Dinitrosalicylhydrazide-15N2**, the following logic gate must be satisfied:



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Figure 2: Logical workflow for validating the

N-labeled structure.

## Applications in Drug Development[4] Impurity Profiling (Nifuroxazide)

3,5-Dinitrosalicylhydrazide is a known impurity (Impurity A) in Nifuroxazide API.

- Quantification: The

N-labeled analog serves as an ideal Internal Standard for LC-MS/MS quantification of this impurity in biological matrices or drug products. The mass shift (+2 Da) allows for precise differentiation from the native impurity while maintaining identical chromatographic retention.

## Metabolic Tracking

In vivo, the hydrazide bond can be cleaved.[3]

- Using the  $^{15}\text{N}_2$  analog allows researchers to track the metabolic fate of the hydrazine moiety (potentially releasing

N-hydrazine or

N-urea) via

$^{15}\text{N}$  NMR of urine/plasma, distinct from endogenous nitrogen sources.

## References

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## Sources

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- [3. Identification of novel hydrazine metabolites by 15N-NMR - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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